
tert-Amyl methyl ether
Overview
Description
tert-Amyl methyl ether (TAME, C₆H₁₄O), also known as 2-methoxy-2-methylbutane, is a branched ether oxygenate used as a gasoline additive to enhance octane ratings and reduce carbon monoxide emissions . Its molecular structure consists of a methoxy group (-OCH₃) attached to a tert-amyl group (C(CH₃)₂C₂H₅). Key physical properties include a boiling point of 85–86°C, density of 0.76–0.78 g/mL, and a high Research Octane Number (RON) of 112 . TAME is synthesized via acid-catalyzed reactions between methanol and isoamylene (2-methyl-1-butene or 2-methyl-2-butene) using reactive distillation, a method optimized for industrial efficiency .
Preparation Methods
Catalytic Etherification with Heteropolyacid/Ti-Based Composite Oxides
Catalyst Composition and Mechanism
The use of heteropolyacid/Ti-based composite oxides (e.g., TiO₂-SiO₂ or TiO₂-ZrO₂) as catalysts enhances stability and selectivity. These catalysts address limitations of traditional resins, such as acid loss and decomposition . The active heteropolyacid (e.g., phosphotungstic acid) is supported on a Ti-based carrier, which stabilizes the Keggin structure and improves acid distribution .
Reaction Conditions
-
Temperature : 80–200°C (optimal: 100–140°C)
-
Pressure : 0.5–5.0 MPa (optimal: 1.0–2.0 MPa)
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Molar ratio (MeOH:2-methylbutene) : 1.0:1.0–5.0:1.0 (optimal: 1.5:1.0–3.0:1.0)
Performance Metrics
Catalyst | Conversion (%) | Selectivity (%) | Stability |
---|---|---|---|
Heteropolyacid/TiO₂-SiO₂ | 65–70 | >90 | >500 h |
Amberlyst 15 | 60–65 | 85–90 | <300 h |
Zeolite β | 50–55 | 80–85 | Rapid deactivation |
Ion-Exchange Resin Catalysis
Process Overview
Amberlyst 15 (macroreticular sulfonic acid resin) is widely used in industrial TAME production. The reaction occurs in liquid phase at 50–70°C and 1.2–2.0 MPa .
Kinetic and Thermodynamic Considerations
-
Equilibrium constants for etherification (Reactions 1–2) and isomerization (Reaction 3) are temperature-dependent :
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Optimal temperature: 343 K (balances kinetics and equilibrium) .
Limitations
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Thermal degradation : Amberlyst 15 degrades above 393 K, restricting operating temperatures .
-
Methanol recovery : Requires complex azeotropic distillation and water washing .
Reactive Distillation and Integrated Processes
Conventional Reactive Distillation
-
Combines reaction and separation in one unit, improving conversion by shifting equilibrium .
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Conditions : 62°C, 2.2 MPa, methanol/2-methylbutene ratio 1.0–2.0 .
Integrated Reactive Dividing Wall Column (RDWC)
Membrane Reactors
Design and Operation
Methanol is fed through a membrane to maintain optimal stoichiometry, enhancing selectivity .
Case Study (10 m³ Reactor)
-
Isothermal operation (343 K) :
-
Non-isothermal operation :
Thermodynamic and Kinetic Analysis
Equilibrium Constants
Reaction | (kJ/mol) | (343 K) |
---|---|---|
2M1B + MeOH ⇌ TAME | -15.2 | 2.8 |
2M2B + MeOH ⇌ TAME | -14.7 | 2.5 |
2M1B ⇌ 2M2B | -0.5 | 1.1 |
Rate Equations
Environmental and Industrial Considerations
Byproduct Management
Green Chemistry Advances
Comparative Analysis of Methods
Method | Capital Cost | Operating Cost | TAME Purity | Scalability |
---|---|---|---|---|
Heteropolyacid Catalysis | Moderate | Low | >99% | High |
Reactive Distillation | High | Moderate | 95–98% | Moderate |
RDWC | High | Low | >99.9% | High |
Membrane Reactor | Moderate | High | 90–95% | Limited |
Chemical Reactions Analysis
Types of Reactions: : tert-Amyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-amyl alcohol and other oxidation products.
Substitution: It can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as hydrogen halides (e.g., hydrogen chloride) can be used for substitution reactions.
Major Products
Oxidation: tert-Amyl alcohol, 2-methyl-2,3-butane diol.
Substitution: Various alkyl halides depending on the substituent introduced.
Scientific Research Applications
Fuel Additive
TAME as an Oxygenate:
TAME is predominantly used as an oxygenate in gasoline formulations. Its primary role is to enhance the octane number of fuels, which improves combustion efficiency and reduces harmful emissions such as carbon monoxide (CO) and nitrogen oxides (NOx) from vehicles. The addition of TAME leads to a more complete combustion process, thereby minimizing exhaust pollutants .
Environmental Impact:
The use of TAME has been associated with reduced tailpipe emissions, making it a favorable alternative to other fuel additives like methyl tert-butyl ether (MTBE). Studies indicate that TAME contributes to lower emissions of hydrocarbons and particulate matter, aligning with stringent environmental regulations aimed at improving air quality .
Chemical Synthesis
Catalytic Cracking:
Recent advancements have shown that TAME can be cracked into valuable intermediates such as iso-amylene and methanol under specific catalytic conditions. This process not only recycles TAME but also provides essential building blocks for the synthesis of various chemicals, including isoprene and synthetic rubber .
Case Study:
A study demonstrated the efficacy of a novel catalyst for the cracking of TAME at lower temperatures, achieving high conversion rates while minimizing side reactions. The catalyst system utilized rare earth oxides and heteropoly acids, showcasing a significant improvement in reaction efficiency .
Biotransformation and Toxicology
Metabolic Pathways:
Research on the biotransformation of TAME has highlighted differences in metabolic pathways between humans and laboratory animals (e.g., rats). In humans, TAME metabolites are excreted more slowly, which raises considerations regarding potential human exposure during widespread use as a fuel additive .
Health Risk Assessment:
A physiologically-based pharmacokinetic (PBPK) model has been developed to assess the health risks associated with TAME exposure. This model helps predict how TAME and its metabolites distribute within biological systems, providing insights into potential toxicological effects and aiding regulatory assessments .
Market Trends
Growing Demand:
The market for TAME is projected to grow significantly due to increasing environmental regulations and a shift towards cleaner fuels. Its unique properties, such as low blending vapor pressure and high miscibility with gasoline, make it an attractive option for fuel manufacturers looking to comply with emission standards .
Application Area | Key Benefits | Challenges |
---|---|---|
Fuel Additive | Improves octane rating; reduces emissions | Potential human exposure risks |
Chemical Synthesis | Provides intermediates for various chemicals | Requires efficient catalytic processes |
Biotransformation Studies | Understanding metabolic pathways | Variability in human vs. animal metabolism |
Market Growth | Increasing demand driven by environmental policies | Competition from other oxygenates |
Mechanism of Action
tert-Amyl methyl ether exerts its effects primarily through its role as a solvent and oxygenate. In gasoline, it increases the oxygen content, leading to more complete combustion and reduced emissions. As a solvent, it provides a medium for chemical reactions to occur efficiently .
Comparison with Similar Compounds
TAME belongs to a class of fuel oxygenates that includes methyl tert-butyl ether (MTBE), ethyl tert-butyl ether (ETBE), and tert-amyl ethyl ether (TAEE). Below is a detailed comparison:
Physical and Chemical Properties
Notes:
- MTBE has the lowest molecular weight and boiling point, contributing to its historical dominance as a fuel additive. However, its high water solubility increases groundwater contamination risks .
- ETBE offers a higher RON than TAME but lower water solubility, improving environmental safety relative to MTBE .
- TAEE exhibits the lowest water solubility and highest thermal stability (as shown in thermogravimetric studies), making it less prone to environmental leaching .
Environmental Impact and Biodegradation
- Persistence: All four compounds are recalcitrant in groundwater, but MTBE’s high solubility (48,000 mg/L) exacerbates contamination .
- Biodegradation: TAME: Degraded by Mycobacterium austroafricanum IFP 2012 and Aquincola tertiaricarbonis L108 via O-dealkylation of the methoxy group, producing tert-amyl alcohol (TAA) . MTBE: Cometabolized by Methylibium petroleiphilum PM1 via cytochrome P-450 enzymes, yielding tert-butyl alcohol (TBA) . TAEE: Degraded efficiently by the Eth monooxygenase system in Rhodococcus ruber IFP 2001 .
- Isotopic Fractionation : Carbon and hydrogen isotopic analyses reveal distinct degradation pathways for TAME (oxidation of methoxy group) compared to MTBE (variable mechanisms depending on microbial strain) .
Toxicity and Health Risks
Biological Activity
tert-Amyl methyl ether (TAME) is an ether primarily utilized as a fuel oxygenate to enhance octane ratings and reduce emissions in gasoline. Its chemical properties and biological activity have garnered attention due to potential health impacts from exposure. This article explores the pharmacokinetics, metabolic pathways, and toxicological effects of TAME, supported by case studies and relevant research findings.
TAME is a colorless liquid with a characteristic ethereal odor, derived from the C5 distillation fractions of naphtha. It is known for its high boiling point (86°C) and low freezing point (−80°C), making it suitable for various chemical reactions and as an extraction solvent in organic synthesis. Its primary applications include:
- Fuel Oxygenate : Enhances octane levels in gasoline.
- Solvent : Used in organic synthesis as an environmentally friendly alternative to traditional solvents.
- Emission Reducer : Reduces tailpipe emissions of volatile organic compounds (VOCs) when added to fuels .
Pharmacokinetics
The pharmacokinetic profile of TAME has been studied using physiologically-based pharmacokinetic (PBPK) modeling, particularly in animal models like Fischer-344 rats. Key findings include:
- Absorption and Distribution : TAME is rapidly absorbed through inhalation, with significant distribution to the lungs, liver, and other tissues. A study indicated that after a 6-hour exposure to varying concentrations (2500, 500, or 100 ppm), TAME concentrations peaked in blood shortly after exposure .
- Metabolism : TAME is metabolized primarily to tert-amyl alcohol (TAA) in the liver. The metabolic pathways differ between humans and rats; humans exhibit slower excretion rates for TAME metabolites compared to rats .
- Excretion : In humans, metabolites such as 2-methyl-2,3-butane diol and 2-hydroxy-2-methylbutyric acid were identified as major excretory products. The elimination half-lives of these metabolites ranged from 6 to 40 hours in humans, indicating a slower metabolic process compared to the rapid excretion observed in rats .
Toxicological Effects
TAME's toxicity has been evaluated through various studies, including inhalation exposure assessments:
- Acute Toxicity : In rat studies involving exposure to high concentrations (up to 4000 ppm), significant central nervous system (CNS) depression was observed, leading to mortality in some cases. The no-observed-adverse-effect level (NOAEL) was determined to be 500 ppm based on minimal clinical chemistry changes and reversible effects .
- Chronic Effects : Long-term exposure studies have suggested potential liver effects at high doses; however, these findings are often considered not relevant to human health due to species-specific responses observed in rodent models .
Case Studies
Several studies have contributed valuable insights into the biological activity of TAME:
- Physiological Modeling Study : A PBPK model was developed to simulate TAME's disposition in Fischer-344 rats. This model helped elucidate the metabolic pathways and potential human health risks associated with TAME exposure .
- Biotransformation Comparison Study : A study comparing biotransformation rates between humans and rats found that while both species metabolize TAME effectively, humans showed a higher recovery rate of metabolites in urine, suggesting more extensive biotransformation processes .
- Environmental Impact Assessment : Research evaluating the environmental hazards associated with TAME highlighted concerns regarding its potential impact on human health and the environment, emphasizing the need for careful regulation of its use in fuels .
Summary of Findings
The biological activity of this compound encompasses several critical aspects:
Q & A
Q. Basic: What are the primary synthetic routes for TAME, and what catalytic systems are employed?
TAME is synthesized via acid-catalyzed etherification of isoamylene (2-methyl-1-butene and 2-methyl-2-butene) with methanol. Industrial processes often employ heterogeneous catalysts such as Amberlyst 15 or 18 ion-exchange resins to enhance reaction kinetics and selectivity . Reactive distillation is a preferred method, integrating reaction and separation to overcome equilibrium limitations and improve yield. Key parameters include reactant molar ratios (methanol to isoamylene), temperature (60–90°C), and catalyst loading .
Q. Basic: How does TAME behave in environmental matrices, and what analytical methods detect it?
TAME exhibits moderate water solubility (~12 g/L) and a high octanol-water partition coefficient (log Kow ~1.3), leading to persistence in groundwater. Analytical quantification employs membrane extraction ion mobility spectrometry (IMS) for trace detection in aqueous samples, with detection limits <1 µg/L . Gas chromatography-mass spectrometry (GC-MS) with purge-and-trap preconcentration is also validated for environmental monitoring .
Q. Advanced: How can physiologically based pharmacokinetic (PBPK) models be optimized for TAME and its metabolite tert-amyl alcohol (TAA) in toxicological studies?
PBPK models for TAME require dual saturable metabolic pathways in hepatic compartments to account for nonlinear kinetics observed in Fischer-344 rats. Model validation involves comparing simulated blood concentration-time profiles with experimental data across exposure levels (100–2500 ppm). For TAA, incorporating nonspecific binding hypotheses improves fit to post-exposure data, addressing underprediction of late-phase elimination . Sensitivity analysis should prioritize hepatic metabolic rate constants (Vmax, Km) and tissue partition coefficients .
Q. Advanced: What design strategies improve efficiency in reactive distillation columns for TAME production?
Optimal reactive distillation integrates a dividing wall column (DWC) with pressure-swing configurations to minimize energy use and capital costs. Key design steps:
- Reactive Zone Placement : Position catalyst-packed sections below the feed stage to maximize conversion.
- Pressure Optimization : Lower pressure (1–3 bar) reduces reboiler duty but requires careful azeotrope management .
- Catalyst Distribution : Use structured catalytic packing (e.g., Katapak-SP®) to enhance vapor-liquid-catalyst contact .
Rate-based simulations (Aspen Plus) outperform equilibrium models in predicting column performance, particularly for nonideal vapor-liquid equilibria .
Q. Advanced: How does isotopic fractionation inform biodegradation mechanisms of TAME in aerobic conditions?
Carbon (δ<sup>13</sup>C) and hydrogen (δ<sup>2</sup>H) isotopic enrichment factors (ε) reveal biodegradation pathways. For Pseudonocardia tetrahydrofuranoxydans K1, εC = −1.7‰ and εH = −72‰ for TAME indicate methoxy group oxidation via cometabolism. In contrast, Methylibium strains (PM1/R8) show smaller εH (−35‰ to −42‰), suggesting divergent enzymatic mechanisms (e.g., SN1 vs. SN2) . Compound-specific isotope analysis (CSIA) coupled with metabolite profiling (e.g., tert-amyl alcohol detection) resolves pathway-specific fractionation .
Q. Advanced: How do ionic liquids (ILs) enhance separation of TAME from ethanol in purification processes?
ILs like 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) act as selective extractants for ethanol due to hydrogen-bonding interactions. Liquid-liquid equilibrium (LLE) data at 298.15 K show distribution coefficients (Dethanol) >3 and selectivities >100, enabling high-purity TAME recovery. NMR quantification of phase compositions validates nonrandom two-liquid (NRTL) model correlations (α = 0.1) .
Q. Advanced: What experimental and computational approaches resolve contradictions in biodegradation rate data across bacterial strains?
Discrepancies in TAME degradation rates (e.g., Pseudonocardia K1 vs. Methylibium PM1) arise from strain-specific enzyme kinetics. Resolving these requires:
- Enzyme Assays : Quantify ether-cleaving monooxygenase activity using <sup>13</sup>C-labeled TAME .
- Genomic Analysis : Identify operons encoding MTBE/TAME degradation pathways (e.g., alkB homologs) .
- Kinetic Modeling : Fit Michaelis-Menten parameters (Km, Vmax) to batch degradation data under varying O2 and substrate levels .
Properties
IUPAC Name |
2-methoxy-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRWJGKQPSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
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DSSTOX Substance ID |
DTXSID8024521 | |
Record name | tert-Amyl methyl ether | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, COLOURLESS LIQUID., Colorless liquid. | |
Record name | Butane, 2-methoxy-2-methyl- | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Boiling Point |
86.3 °C, 187 °F | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Flash Point |
-7 °C (19 °F) - closed cup, -11 °C, 19.4 °F | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Solubility |
Very soluble ethyl ether, ethanol, In water, 1.07X10+4 mg/L at 20 °C | |
Record name | Tert-amyl methyl ether | |
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Density |
0.7660 g/cu cm at 25 °C, Relative density (water = 1): 0.77 | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Vapor Density |
Relative vapor density (air = 1): 3.6, 0.77 | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Vapor Pressure |
75.2 [mmHg], 75.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9, 75.21 mmHg | |
Record name | tert-Amyl methyl ether | |
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Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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CAS No. |
994-05-8 | |
Record name | tert-Amyl methyl ether | |
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Record name | tert-Amyl methyl ether | |
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Record name | Butane, 2-methoxy-2-methyl- | |
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Record name | tert-Amyl methyl ether | |
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Record name | 2-methoxy-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-AMYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94525J1AP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tert-amyl methyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TERT-AMYL METHYL ETHER (TAME) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1015 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-80 °C, -112 °F | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TERT-AMYL METHYL ETHER (TAME) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1015 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.